molecular formula C17H14FN3O3S B5593261 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide

4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide

Cat. No.: B5593261
M. Wt: 359.4 g/mol
InChI Key: VKJYQUXPZGIKOU-UHFFFAOYSA-N
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Description

4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide is a useful research compound. Its molecular formula is C17H14FN3O3S and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.07399065 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective COX-2 Inhibition

Research has shown that derivatives of benzenesulfonamide, particularly those with a fluorine atom, have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) selectively. This property makes them potential candidates for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain. One study highlighted the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives and identified a potent, highly selective, and orally active COX-2 inhibitor currently in phase II clinical trials for these conditions (Hiromasa Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

Another significant application involves the inhibition of carbonic anhydrase isoenzymes. Synthesis and evaluation of 4-(2-substituted hydrazinyl)benzenesulfonamides have shown potent inhibitory effects on human carbonic anhydrase I and II, indicating potential therapeutic applications in conditions where carbonic anhydrase activity needs to be modulated (H. Gul et al., 2016).

Synthesis of Biologically Active Compounds

Further research includes the synthesis of new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, which have been tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. These compounds, especially those with 3,4,5-trimethoxy and 4-hydroxy derivatives, showed interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, demonstrating their potential in anti-tumor activity studies (H. Gul et al., 2016).

Antimicrobial and Anticancer Activities

Additionally, the synthesis and biological evaluation of various benzenesulfonamide derivatives have been explored for antimicrobial, anticancer, and antiviral activities. These studies have resulted in identifying compounds with significant activities, offering a foundation for further drug development efforts in these areas (Mahesh Kumar et al., 2012; 2014).

Properties

IUPAC Name

4-fluoro-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c1-12-2-11-17(20-19-12)24-15-7-5-14(6-8-15)21-25(22,23)16-9-3-13(18)4-10-16/h2-11,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJYQUXPZGIKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.